3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide
CAS No.:
Cat. No.: VC13286581
Molecular Formula: C8H10F3N3S
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F3N3S |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide |
| Standard InChI | InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15) |
| Standard InChI Key | OYTOGZZACQKRKK-UHFFFAOYSA-N |
| SMILES | CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F |
| Canonical SMILES | CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F |
Introduction
Synthesis and Preparation
The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide typically involves cyclocondensation and functionalization steps:
-
Pyrazole Ring Formation: Trifluoromethyl-containing 1,3-dielectrophiles, such as 1,1,1-trifluoro-4-methoxy-3-alken-2-ones, react with thiosemicarbazide under reflux conditions to form 3-alkyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides .
-
Thioamide Introduction: Subsequent coupling of the pyrazole intermediate with brominated acetophenones or analogous electrophiles yields the final thioamide derivative .
Optimized reaction conditions (e.g., ethanol solvent at 78°C for 16 hours) achieve yields of 65–88% . The regioselectivity of the cyclocondensation is critical to avoid byproducts such as tautomeric pyrazoles .
Biological Activities and Applications
Pharmaceutical Relevance
The thioamide group in this compound may modulate kinase or receptor activity. Patent literature highlights pyrazole-thioamide derivatives as inhibitors of Janus kinase 3 (JAK3), a target in autoimmune diseases . Although specific data for this compound are unavailable, its structural similarity to WHI-P-154 (a JAK3 inhibitor) implies potential immunomodulatory applications .
Pharmacokinetic and Toxicological Considerations
Predicted ADMET properties include:
-
GI Absorption: High (due to moderate logP and polar surface area) .
-
CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms .
-
Acute Toxicity: LD values remain unmeasured, but thioamide derivatives generally exhibit moderate toxicity profiles.
Comparative Analysis with Analogous Compounds
The thioamide group in 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide confers distinct electronic properties compared to carboxylic acid or sulfonamide analogs, potentially enhancing target binding in hydrophobic pockets .
Future Perspectives
The global market for trifluoromethylpyrazole derivatives is projected to grow at a CAGR of 5.9%, driven by demand for advanced agrochemicals and kinase inhibitors . Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume